
3-allyl-2,6-dimethyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-2,6-dimethyl-4-quinolinol is a chemical compound that belongs to the class of quinolinols. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been widely studied due to its potential applications in various fields, such as medicine, agriculture, and materials science.
Scientific Research Applications
3-allyl-2,6-dimethyl-4-quinolinol has been studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. In addition, it has been found to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, it has been shown to have anticancer activity against various cancer cell lines, including cervical cancer, breast cancer, and lung cancer.
Mechanism of Action
The mechanism of action of 3-allyl-2,6-dimethyl-4-quinolinol is not fully understood. However, it is believed to act by disrupting the membrane integrity of bacteria and fungi, leading to cell death. It has also been shown to inhibit the replication of viruses by interfering with their DNA synthesis. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-allyl-2,6-dimethyl-4-quinolinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it has been shown to have anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-allyl-2,6-dimethyl-4-quinolinol in lab experiments include its high potency, broad-spectrum activity, and low toxicity. It can be easily synthesized using various methods, and it is soluble in organic solvents, making it easy to handle in the lab. However, one limitation of using this compound is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
Future Directions
There are several future directions for research on 3-allyl-2,6-dimethyl-4-quinolinol. One direction is to study its potential applications in agriculture, as it has been shown to have antifungal activity against various plant pathogens. Another direction is to investigate its mechanism of action in more detail, as this could lead to the development of more potent analogs. Furthermore, future research could focus on optimizing the synthesis method to obtain higher yields and purity of 3-allyl-2,6-dimethyl-4-quinolinol. Finally, more studies could be conducted to evaluate the safety and efficacy of this compound for use in various applications.
Synthesis Methods
The synthesis of 3-allyl-2,6-dimethyl-4-quinolinol can be achieved through various methods, including the Povarov reaction, the Skraup reaction, and the Mannich reaction. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and an oxidizing agent like sulfuric acid or nitric acid. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone in the presence of an acid catalyst. These methods have been optimized to obtain high yields of 3-allyl-2,6-dimethyl-4-quinolinol with minimal impurities.
properties
IUPAC Name |
2,6-dimethyl-3-prop-2-enyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-5-11-10(3)15-13-7-6-9(2)8-12(13)14(11)16/h4,6-8H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSBOSRWALTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)

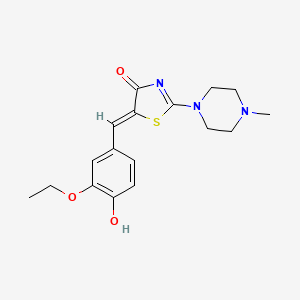
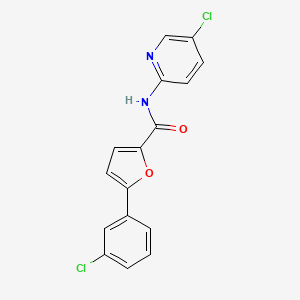
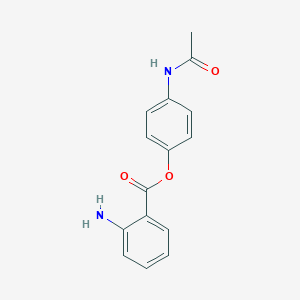
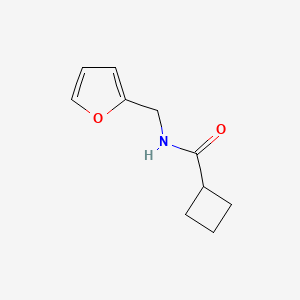

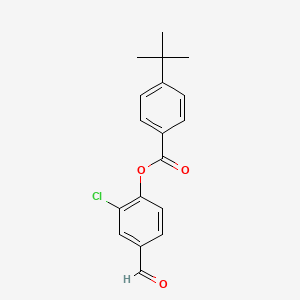
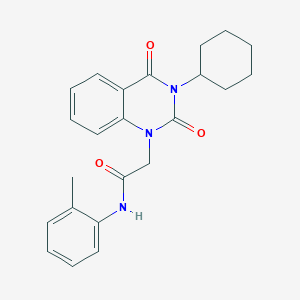
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)
![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)